N-(4-bromo-3-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide
Overview
Description
N-(4-bromo-3-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated phenyl group, a piperidine ring, and a quinazolinone moiety.
Preparation Methods
The synthesis of N-(4-bromo-3-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring.
Formation of Piperidine Ring: Synthesis of the piperidine ring through cyclization reactions.
Quinazolinone Formation: Construction of the quinazolinone moiety via condensation reactions.
Final Coupling: Coupling of the brominated phenyl group, piperidine ring, and quinazolinone moiety to form the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
N-(4-bromo-3-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-bromo-3-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide can be compared with other similar compounds, such as:
- N-(4-bromo-3-methylphenyl)-1-methylpiperidin-4-amine
- (4-bromo-3-nitrophenyl) (4-methoxypiperidin-1-yl)methanone
These compounds share structural similarities but differ in specific functional groups or moieties, which can influence their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN4O2/c1-15-9-11-27(12-10-15)22-18-5-3-4-6-20(18)28(23(30)26-22)14-21(29)25-17-7-8-19(24)16(2)13-17/h3-8,13,15H,9-12,14H2,1-2H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOMORDCPNHEFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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